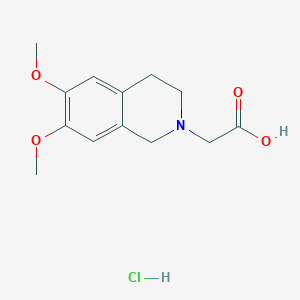

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-acetic acid hydrochloride

Vue d'ensemble

Description

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid hydrochloride is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol. This compound is a derivative of isoquinoline, featuring methoxy groups at the 6th and 7th positions and an acetic acid moiety attached to the isoquinoline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Starting from Isoquinoline: The synthesis begins with isoquinoline, which undergoes nitration, reduction, and subsequent methylation to introduce the methoxy groups at the 6th and 7th positions.

Reduction and Methylation: The nitro group on the isoquinoline ring is reduced to an amine, followed by methylation to form the dimethoxy derivative.

Acetylation: The resulting dimethoxy isoquinoline is then acetylated to introduce the acetic acid moiety.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions: (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.

Substitution: Substitution reactions can occur at the methoxy or acetic acid groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidation can yield oxo derivatives of the compound.

Reduction Products: Reduction of the nitro group results in the formation of an amine derivative.

Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pharmacological Properties:

The compound exhibits a range of pharmacological activities that make it a candidate for drug development. Isoquinolines, the structural backbone of this compound, are known for their diverse biological activities, including:

- Antihypertensive Effects: Some derivatives have been studied for their potential to lower blood pressure by acting on vascular smooth muscle .

- Antifungal Activity: Isoquinoline derivatives have shown efficacy against various fungal strains, making them valuable in antifungal drug development .

- Anesthetic Properties: Certain isoquinoline compounds are utilized as anesthetics due to their ability to affect neurotransmitter systems .

Case Study: Synthesis and Reactivity

A study demonstrated the synthesis of various isoquinoline derivatives through reactions involving (6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)-acetonitrile. The resulting compounds exhibited notable reactivity, leading to the formation of new pharmacologically active entities .

Synthetic Organic Chemistry

Versatile Reagent:

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-acetic acid hydrochloride serves as a versatile starting material in organic synthesis. It can be transformed into various complex molecules through:

- Enaminonitrile Synthesis: Reacting with different nucleophiles allows for the creation of enaminonitriles, which are intermediates in the synthesis of more complex structures .

- Formation of Pyridoisoquinolines: The compound can undergo cyclization reactions to yield pyridoisoquinolines, which possess significant biological activities .

Biological Research Applications

Chemical Entities of Biological Interest (ChEBI):

The compound is cataloged in databases like ChEBI, highlighting its relevance in biological research. It is recognized for its potential interactions with biological systems and its role as a chemical probe in pharmacological studies .

Table 1: Summary of Biological Activities

Conclusion and Future Directions

The applications of this compound underscore its significance in medicinal chemistry and organic synthesis. Ongoing research may further elucidate its mechanisms of action and expand its utility in developing novel therapeutic agents.

Future studies should focus on:

- In Vivo Studies: To assess the pharmacokinetics and therapeutic efficacy.

- Structure-Activity Relationship (SAR) Studies: To optimize the compound's biological activity through structural modifications.

By exploring these avenues, researchers can unlock the full potential of this compound in various scientific domains.

Mécanisme D'action

The mechanism by which (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Neferine: A natural isoquinoline alkaloid with similar structural features.

Papaverine: Another isoquinoline derivative used in medical applications.

Activité Biologique

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-acetic acid hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and potential anticancer effects, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C20H23NO4

- Molecular Weight : 341.41 g/mol

- InChIKey : NXBCZACRBYRVOJ-UHFFFAOYSA-N

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluating various monomeric alkaloids found that compounds similar to this isoquinoline derivative showed effective inhibition against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.0048 |

These results indicate that the compound possesses strong antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. A significant finding was its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound was shown to enhance caspase-3 activity significantly, indicating its role in promoting programmed cell death in malignant cells.

Case Study:

In a study involving MDA-MB-231 cells, treatment with the compound resulted in morphological changes characteristic of apoptosis at concentrations as low as 1 μM. Furthermore, cell cycle analysis indicated that it could arrest the cell cycle at the G2/M phase, leading to reduced proliferation rates .

The mechanism through which this compound exerts its biological effects is believed to involve modulation of intracellular signaling pathways related to apoptosis and cell cycle regulation. It has been suggested that the compound interacts with microtubules, disrupting their assembly and leading to cell death .

Cardioprotective Effects

Recent studies have also highlighted the cardioprotective properties of related isoquinoline derivatives. For instance, research on a compound closely related to this compound demonstrated positive inotropic effects on rat heart muscle. This suggests potential therapeutic applications in treating heart conditions by enhancing cardiac contractility through Na+/Ca2+-exchange modulation .

Propriétés

IUPAC Name |

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4.ClH/c1-17-11-5-9-3-4-14(8-13(15)16)7-10(9)6-12(11)18-2;/h5-6H,3-4,7-8H2,1-2H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSSUVPJEQZZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CC(=O)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.